molecular formula C22H26N6O B2785913 N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1251707-86-4

N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2785913
CAS No.: 1251707-86-4
M. Wt: 390.491
InChI Key: OJEOSUVTFVZBJA-UHFFFAOYSA-N
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Description

N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a pyrimidine-pyrazole moiety and a benzyl group. Key features include:

  • Molecular framework: The pyrimidine and pyrazole rings contribute to aromatic stacking and hydrogen-bonding interactions, while the piperidine carboxamide enhances solubility and conformational flexibility.

Properties

IUPAC Name

N-benzyl-1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-16-14-17(2)28(26-16)20-8-11-23-22(25-20)27-12-9-19(10-13-27)21(29)24-15-18-6-4-3-5-7-18/h3-8,11,14,19H,9-10,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEOSUVTFVZBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name / ID Molecular Weight Molecular Formula logP Key Structural Features
Target Compound ~420–462* C23H28N6O2 (estimated) ~2.88–3.47* Benzyl group, pyrimidine-pyrazole core
P592-0749 420.51 C23H28N6O2 2.88 3-Methoxybenzyl substituent
5b (Alphavirus Inhibitor) 492.0 C27H25ClN4OS N/A 4-Chlorobenzyl, thieno[3,2-b]pyrrole core
Pyridine Derivative 405.5 C22H27N7O N/A 2-(Pyridin-2-yl)ethyl substituent
Z250-1102 462.55 C25H23FN4O2S 3.47 Thieno[3,2-d]pyrimidinone, 2-fluorophenyl

*Estimated based on analogs.

Key Observations:

estimated ~3.0 for the target) . 5b: The thienopyrrole core and 4-chlorobenzyl group enhance molecular weight (492.0) and lipophilicity, correlating with its reported antiviral activity against neurotropic alphaviruses . Z250-1102: The 2-fluorophenyl and thienopyrimidinone groups elevate logP (3.47), suggesting enhanced membrane permeability but possible solubility challenges .

Heterocyclic Core Variations: Pyrimidine-pyrazole (target) vs. thienopyrrole (5b) vs. thienopyrimidinone (Z250-1102): These differences influence electronic properties and binding affinities. For example, the pyrimidine-pyrazole system may favor interactions with kinases or viral proteases, while thienopyrroles/thiopyrimidinones could target viral polymerases .

Biological Implications :

  • The pyridine derivative () lacks a benzyl group but introduces a pyridin-2-yl ethyl chain, which may enhance metal coordination or π-π stacking with aromatic residues in target proteins.

Biological Activity

N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment. This article explores its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a pyrimidine moiety, and a pyrazole group. Its molecular formula is C21H24N4OC_{21}H_{24}N_{4}O, and it possesses various functional groups that contribute to its biological activity.

Research indicates that this compound exhibits anticancer properties primarily through modulation of the mTORC1 signaling pathway and autophagy processes. Specifically, it has been shown to:

  • Reduce mTORC1 activity : This inhibition leads to decreased cell proliferation in various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) .
  • Increase basal autophagy : While promoting autophagy at basal levels, it disrupts the autophagic flux under nutrient-rich conditions, which can be detrimental to cancer cells that rely on autophagy for survival during metabolic stress .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the core structure of this compound can significantly enhance its biological activity. For example:

CompoundStructure ModificationAntiproliferative Activity
22Methyl group additionModerate
23Fluoro substitutionHigh

Compounds 22 and 23 demonstrated submicromolar antiproliferative activity, with compound 23 showing superior efficacy due to its ability to effectively inhibit mTORC1 reactivation after nutrient deprivation .

Study on Pancreatic Cancer

A pivotal study highlighted the effects of this compound on pancreatic cancer cells. The findings indicated that treatment with this compound resulted in:

  • Significant reduction in cell viability : The compound exhibited IC50 values in the low micromolar range.
  • Altered autophagic flux : Accumulation of LC3-II protein was observed, indicating impaired autophagic degradation pathways .

Potential Therapeutic Applications

Given its unique mechanism of action and efficacy against resistant cancer types, this compound holds promise as a novel therapeutic agent. Its ability to selectively target cancer cells under metabolic stress could lead to more effective treatment strategies with reduced side effects compared to traditional chemotherapeutics.

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